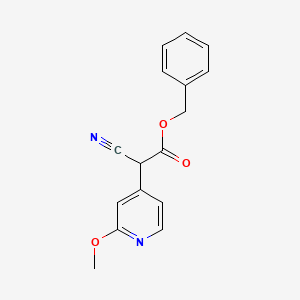![molecular formula C19H19NO3 B8207966 3-Benzoyl-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B8207966.png)
3-Benzoyl-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzoyl-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one is a heterocyclic compound with the molecular formula C19H19NO3. . This compound features a pyrrolidinone ring substituted with a benzoyl group and a 4-methoxyphenylmethyl group, making it a unique structure with potential for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or lactams, under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the 4-Methoxyphenylmethyl Group: This step can be achieved through nucleophilic substitution reactions, where the pyrrolidinone ring is reacted with 4-methoxybenzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
3-Benzoyl-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the aromatic ring or the pyrrolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups .
科学研究应用
3-Benzoyl-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, make it a subject of interest in biological research.
Medicine: Its unique structure and biological activities suggest potential therapeutic applications, including drug development for various diseases.
Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 3-Benzoyl-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .
相似化合物的比较
Similar Compounds
Pyrrolidinone Derivatives: Compounds like 3-hydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)-4-pivaloyl-2,5-dihydro-1H-pyrrol-2-one exhibit similar structural features and biological activities.
Pyrrolidine Derivatives: Pyrrolidine and its derivatives, such as pyrrolizines and pyrrolidine-2,5-diones, share the pyrrolidine ring structure and have diverse biological activities.
Uniqueness
3-Benzoyl-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzoyl and 4-methoxyphenylmethyl groups on the pyrrolidinone ring differentiates it from other pyrrolidinone and pyrrolidine derivatives, potentially leading to unique interactions with biological targets and novel applications .
属性
IUPAC Name |
3-benzoyl-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-23-16-9-7-14(8-10-16)13-20-12-11-17(19(20)22)18(21)15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYYFFVJQLGVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(C2=O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
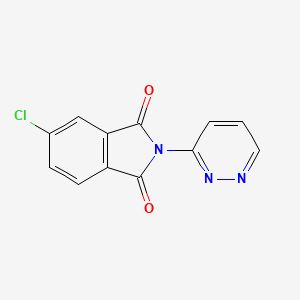
![Benzyl N-[6-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-3-yl]carbamate](/img/structure/B8207912.png)

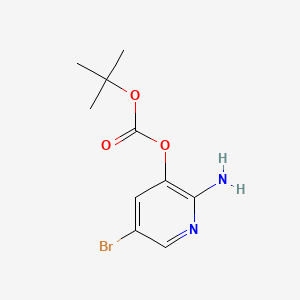
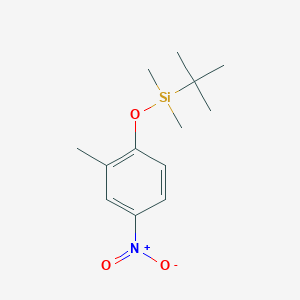
![N-[(1R)-1-(3-phenylmethoxyphenyl)ethyl]acetamide](/img/structure/B8207931.png)
![4-[2-(Methylamino)ethyl]-2,5-diphenyl-1H-pyrazol-3-one hydrochloride](/img/structure/B8207945.png)
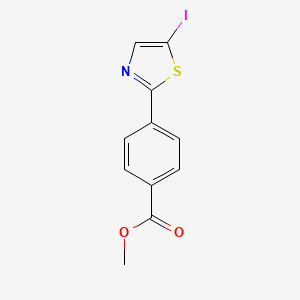
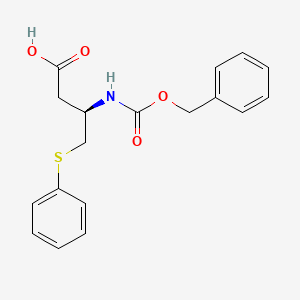
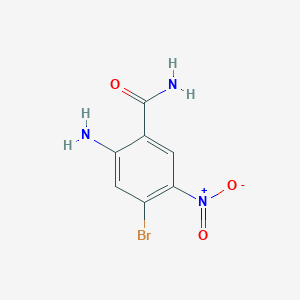
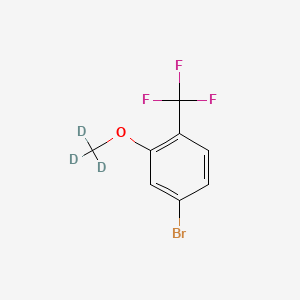
![tert-butyl (1R,5S)-3-[(4-methylbenzenesulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8207969.png)
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-yn-1-yl)carbamate](/img/structure/B8207970.png)
